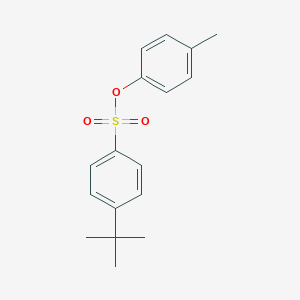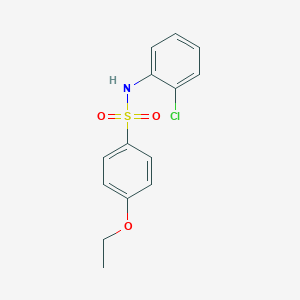![molecular formula C21H22ClNO5S B281268 Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a novel compound that has shown promising results in preclinical and clinical studies.
作用機序
The mechanism of action of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves the inhibition of ATP citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate reduces the production of these lipids and promotes their clearance from the bloodstream. Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism. Activation of AMPK by Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate leads to increased fatty acid oxidation and glucose uptake, which may contribute to its beneficial effects on lipid and glucose metabolism.
Biochemical and Physiological Effects:
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects that contribute to its cardiovascular benefits. These include:
- Reduction in LDL-C levels: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce LDL-C levels by up to 30% in clinical studies.
- Increase in HDL-C levels: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to increase HDL-C levels by up to 20% in clinical studies.
- Reduction in triglyceride levels: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce triglyceride levels by up to 40% in clinical studies.
- Anti-inflammatory effects: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in clinical studies.
- Anti-oxidant effects: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and increase antioxidant enzymes such as superoxide dismutase (SOD) in preclinical studies.
実験室実験の利点と制限
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and has good bioavailability. It has been extensively studied in preclinical and clinical studies, which provide a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, there are also some limitations to using Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments. It is a relatively new drug, and there is still much to be learned about its mechanism of action and long-term effects. Additionally, it may not be suitable for all types of experiments, as its effects are primarily on lipid and glucose metabolism.
将来の方向性
There are several future directions for research on Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. These include:
- Further studies on its mechanism of action: While the inhibition of ACL and activation of AMPK are known to be involved in the effects of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, there may be other mechanisms at play that have yet to be discovered.
- Studies on its long-term safety and efficacy: While Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has shown promising results in clinical trials, more studies are needed to determine its long-term safety and efficacy.
- Studies on its use in combination with other drugs: Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate may have synergistic effects when used in combination with other drugs, such as statins or PCSK9 inhibitors.
- Studies on its use in other disease states: While Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has primarily been studied for its cardiovascular effects, it may have potential for use in other disease states such as metabolic syndrome or non-alcoholic fatty liver disease.
Conclusion:
In conclusion, Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a novel compound that has shown promising results in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. Its mechanism of action involves the inhibition of ACL and activation of AMPK, which leads to improvements in lipid and glucose metabolism. Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for lab experiments, but there are also some limitations to its use. Future research on Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate should focus on further elucidating its mechanism of action, studying its long-term safety and efficacy, exploring its use in combination with other drugs, and investigating its potential for use in other disease states.
合成法
The synthesis of Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves a multi-step process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 7-chloro-3-hydroxy-2-benzofuranone to give the benzofuranone derivative. The benzofuranone derivative is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to give the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with ethylamine to give Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate.
科学的研究の応用
Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases such as dyslipidemia, atherosclerosis, and coronary heart disease. It has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve other lipid parameters. Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its cardiovascular benefits.
特性
分子式 |
C21H22ClNO5S |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
ethyl 7-chloro-2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H22ClNO5S/c1-6-27-21(24)19-14(5)28-20-16(19)9-15(10-17(20)22)23-29(25,26)18-8-12(3)11(2)7-13(18)4/h7-10,23H,6H2,1-5H3 |
InChIキー |
MQLQHOHSXSIVMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C=C(C=C12)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)Cl)C |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)

![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)


![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)
